Gas-Phase Thermal Stability: Lower Activation Energy for Pyrolysis Versus Ethyl Dichloroacetate
In comparative gas-phase pyrolysis studies conducted under homogeneous, unimolecular, first-order conditions, ethyl trichloroacetate exhibits a significantly lower activation energy (Ea) for thermal elimination than ethyl dichloroacetate. The Arrhenius parameters derived for ETCA are log k₁(s⁻¹) = (12.27 ± 0.09) – (185.1 ± 1.0) kJ/mol / 2.303RT, compared to log k₁(s⁻¹) = (12.62 ± 0.36) – (193.9 ± 4.3) kJ/mol / 2.303RT for ethyl dichloroacetate [1]. This corresponds to an activation energy difference of approximately 8.8 kJ/mol, with ETCA being the less thermally stable of the two under these conditions.
| Evidence Dimension | Activation energy (Ea) for gas-phase thermal elimination |
|---|---|
| Target Compound Data | Ea = 185.1 ± 1.0 kJ/mol; log A = 12.27 ± 0.09 |
| Comparator Or Baseline | Ethyl dichloroacetate: Ea = 193.9 ± 4.3 kJ/mol; log A = 12.62 ± 0.36 |
| Quantified Difference | ΔEa ≈ 8.8 kJ/mol (ETCA lower); Δlog A = 0.35 (ETCA lower pre-exponential factor) |
| Conditions | Gas-phase pyrolysis; temperature range 319.8–400.0 °C; pressure range 50.5–178.0 torr; static system |
Why This Matters
The lower thermal stability of ETCA relative to ethyl dichloroacetate is a critical parameter for processes involving elevated temperatures—such as distillation, high-temperature reactions, or accidental thermal exposure—where decomposition risk must be quantified for safety and purity management.
- [1] Rotinov, A.; Chuchani, G. Linear correlation of polar substituents in the gas-phase pyrolyses of ethyl α-substituted acetates. International Journal of Chemical Kinetics, 1984, 16(10), 1267-1273. DOI: 10.1002/kin.550161009. View Source
